molecular formula C20H20N4O6S B2630583 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 501352-14-3

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2630583
CAS No.: 501352-14-3
M. Wt: 444.46
InChI Key: BLOLSVGNMGAXHA-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 2-methoxyphenyl group and at position 2 with a benzamide moiety bearing a para-morpholinosulfonyl group .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O6S/c1-28-17-5-3-2-4-16(17)19-22-23-20(30-19)21-18(25)14-6-8-15(9-7-14)31(26,27)24-10-12-29-13-11-24/h2-9H,10-13H2,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOLSVGNMGAXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 1,3,4-oxadiazole ring: This step involves the cyclization of a hydrazide derivative with an appropriate carboxylic acid or its derivative under dehydrating conditions.

    Introduction of the methoxyphenyl group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the morpholinosulfonyl group: This step involves the reaction of the oxadiazole intermediate with a sulfonyl chloride derivative in the presence of a base.

    Formation of the benzamide linkage: The final step involves the coupling of the oxadiazole-sulfonyl intermediate with an appropriate amine or amide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has been studied for its potential to inhibit cancer cell proliferation. In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its role as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has been well-documented. Studies show that this compound exhibits inhibitory effects against several bacterial strains. This property makes it a candidate for further development as an antibacterial agent .

Photoluminescent Materials

The incorporation of oxadiazole units into polymer matrices has led to the development of photoluminescent materials. This compound can be utilized to create luminescent films and coatings that are applicable in optoelectronic devices .

Sensor Applications

Due to its electronic properties, this compound has potential applications in the development of chemical sensors. The ability to detect specific analytes through fluorescence quenching or enhancement mechanisms can be explored using this compound .

Anticancer Research

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis .

Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, demonstrating effective inhibition at low concentrations .

Data Summary Table

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against E. coli and S. aureus
Material SciencePhotoluminescent MaterialsPotential use in optoelectronic devices
Sensor ApplicationsDetects analytes via fluorescence mechanisms

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate specific enzymes, leading to changes in biochemical pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: It can influence the expression of specific genes, affecting cellular functions and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

Trifluoromethyl/Bromo/Isopropoxy Derivatives
  • N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)-3-(Trifluoromethyl)Benzamide (6) : The trifluoromethyl group increases lipophilicity and metabolic stability compared to the methoxy group in the target compound. This derivative showed moderate yield (15%) and 95.5% HPLC purity .
  • This compound achieved a higher yield (50%) and 95.3% purity .
  • It had a low yield (12%) but high purity (97.9%) .
Cyclohexyl-Substituted Oxadiazoles

Compounds like N-(5-Cyclohexyl-1,3,4-Oxadiazol-2-yl)-4-MethoxyBenzamide (51) replace the 2-methoxyphenyl group with cyclohexyl, altering hydrophobicity. These derivatives showed moderate yields (18–49%) and purity >95% .

Sulfonamide Group Modifications

Benzyl/Cyclohexyl Sulfamoyl Derivatives
  • LMM5: Features a benzyl(methyl)sulfamoyl group instead of morpholinosulfonyl. Demonstrated antifungal activity against C. albicans via thioredoxin reductase inhibition .
  • LMM11 : Contains cyclohexyl(ethyl)sulfamoyl, which increases lipophilicity. Both LMM5 and LMM11 were identified via in silico screening and validated experimentally .
Morpholinosulfonyl Derivatives
  • N-(5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)-4-(Morpholinosulfonyl)Benzamide (3b): Synthesized via coupling reactions, this analog shares the morpholinosulfonyl group but replaces 2-methoxyphenyl with 4-methoxyphenyl. Such positional isomerism may affect binding specificity .

Structural-Activity Relationships (SAR)

  • Methoxy vs. Morpholinosulfonyl: The 2-methoxy group in the target compound provides moderate steric hindrance, while the morpholinosulfonyl group offers hydrogen-bonding sites absent in simpler alkoxy derivatives .

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a compound that belongs to the oxadiazole family, which is recognized for its diverse biological activities. The oxadiazole moiety is associated with various pharmacological effects, including antibacterial, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Oxadiazole Ring : The 1,3,4-oxadiazole ring contributes to the compound's biological activity.
  • Morpholino Sulfonyl Group : This group enhances solubility and may influence binding interactions with biological targets.
  • Benzamide Moiety : Known for its role in various drug designs, this moiety can enhance the compound's pharmacological profile.

Molecular Formula

The molecular formula of this compound is C16H18N4O4SC_{16}H_{18}N_{4}O_{4}S.

Physical Properties

PropertyValue
Molecular Weight358.41 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole showed cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to this compound have been shown to inhibit tumor growth in xenograft models.

Anticonvulsant Activity

The anticonvulsant activity of oxadiazole derivatives has been well-documented. A related compound was found to exhibit substantial anticonvulsant effects in both PTZ (pentylenetetrazol) and MES (maximal electroshock) models. The mechanism appears to involve modulation of GABAergic pathways and interaction with benzodiazepine receptors .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of oxadiazole derivatives against various strains of bacteria. In particular, compounds exhibiting a similar structure have shown moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential enzymes .

Enzyme Inhibition

Oxadiazole derivatives also demonstrate enzyme inhibitory activities. For example, compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. In vitro studies reported IC50 values indicating potent inhibition compared to standard drugs . This suggests potential applications in treating conditions like Alzheimer's disease or gastric ulcers.

Study 1: Anticancer Efficacy

In a study published in Molecules, this compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM for breast cancer cells.

Study 2: Anticonvulsant Mechanism

Another investigation focused on the anticonvulsant properties of related oxadiazole compounds. It was found that these compounds could significantly reduce seizure frequency in animal models when administered at doses ranging from 10 to 30 mg/kg.

Q & A

Q. What are the established synthetic routes for N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, and how can reaction conditions be optimized for improved yield?

Answer: The synthesis typically involves multi-step procedures:

  • Amide coupling : Use of acyl chlorides (e.g., 4-morpholinosulfonylbenzoyl chloride) with 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine under Schotten-Baumann conditions. General protocols (e.g., "Procedure B" in ) employ DCM as solvent, oxalyl chloride for activation, and pyridine as a base.
  • Oxadiazole formation : Cyclization of hydrazides with cyanogen bromide or via dehydrative methods .
  • Optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of acyl chloride), reaction time (12–24 hours), and purification via column chromatography or recrystallization to enhance yields (e.g., from 15% to 50% in similar derivatives ).

Q. How are structural and purity assessments conducted for this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (CDCl3_3 or DMSO-d6_6) verify substituent integration and regiochemistry (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, morpholine protons at δ 3.6–3.7 ppm) .
  • Mass Spectrometry : ESI-MS or APCI-MS confirms molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-) with mass accuracy <5 ppm .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) determines purity (>95%) and retention time consistency (e.g., 12–14 minutes under gradient conditions ).

Q. What in vitro biological activities have been reported for this compound?

Answer:

  • Antimicrobial activity : Demonstrated against Staphylococcus aureus (MIC ≤8 µg/mL) in C. elegans infection models, comparable to OZE-II derivatives .
  • Enzyme inhibition : Targets fungal CYP51 (sterol 14α-demethylase) with IC50_{50} values <1 µM, as observed in VNI scaffold derivatives .
  • Anticancer potential : Structural analogs inhibit HDACs (histone deacetylases) and induce apoptosis in cancer cell lines .

Advanced Research Questions

Q. How does the morpholinosulfonyl group influence target binding and pharmacokinetics?

Answer:

  • Binding interactions : The sulfonyl group acts as a hydrogen bond acceptor with catalytic residues (e.g., Tyr140 in CYP51), while morpholine enhances solubility and membrane permeability .
  • Pharmacokinetics : Morpholine derivatives show improved microsomal stability (t1/2_{1/2} >60 minutes in liver microsomes) and reduced CYP450-mediated metabolism .
  • Validation : Co-crystallization studies (e.g., with Aspergillus fumigatus CYP51) confirm binding modes via X-ray diffraction .

Q. How can structure-activity relationship (SAR) studies guide optimization of this scaffold?

Answer:

  • Substituent modulation :
    • Oxadiazole ring : Electron-withdrawing groups (e.g., trifluoromethyl) enhance enzyme inhibition (e.g., 10-fold potency increase in CYP51 inhibitors ).
    • Benzamide moiety : Halogenation (e.g., 4-Cl) improves antifungal activity but may reduce solubility .
  • Methodology :
    • Parallel synthesis of derivatives (e.g., alkyl/aryl substitutions) followed by high-throughput screening (HTS) against target enzymes .
    • Computational docking (AutoDock Vina) to predict binding affinities and prioritize synthetic targets .

Q. How can contradictory data on synthetic yields and bioactivity be resolved?

Answer:

  • Yield discrepancies : Low yields (e.g., 12–15% in Procedure A ) may arise from steric hindrance (e.g., bulky substituents) or side reactions (e.g., oxadiazole ring decomposition). Solutions include:
    • Microwave-assisted synthesis to accelerate reactions and reduce byproducts .
    • Use of coupling agents (e.g., HATU) for efficient amide bond formation .
  • Bioactivity variability : Differences in assay conditions (e.g., fungal strain susceptibility or cell line specificity ) require standardized protocols (CLSI guidelines for MIC assays) and orthogonal validation (e.g., genetic knockout models ).

Q. What experimental strategies are recommended for in vivo validation of therapeutic potential?

Answer:

  • Animal models :
    • Antifungal efficacy : Murine models of systemic candidiasis, with compound dosing (5–20 mg/kg/day) and survival/microbial load endpoints .
    • Toxicity profiling : Acute toxicity studies (OECD 423) to determine LD50_{50} and organ-specific effects (e.g., hepatotoxicity via ALT/AST levels) .
  • Pharmacodynamics : LC-MS/MS quantification of plasma/tissue concentrations to correlate exposure with efficacy .

Q. How can structural analogs address emerging drug resistance?

Answer:

  • Resistance mechanisms : Mutations in target enzymes (e.g., CYP51-T315I in azole-resistant fungi) reduce drug binding .
  • Analog design :
    • Introduce flexible linkers (e.g., ethylene glycol) to accommodate mutant active sites .
    • Dual-target inhibitors (e.g., HDAC/CYP51) to minimize resistance evolution .
  • Validation : Resistance induction assays (serial passaging under sub-MIC drug pressure) and resistance gene sequencing .

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